N-Phenyl-1-naphthylamine hydrobromide
Description
Historical Perspectives on Arylamine Salts in Advanced Organic Synthesis and Materials Science Research
Historically, arylamine salts have been pivotal in the development of synthetic organic chemistry. Their formation is a fundamental reaction that allows for the purification, isolation, and modification of arylamines. In materials science, the ionic nature of these salts has been explored to tune the electronic and optical properties of organic materials. However, a specific historical narrative detailing the role and development of N-Phenyl-1-naphthylamine hydrobromide within these fields is not available in the current body of scientific literature.
Evolution of Research Trajectories for N-Phenyl-1-naphthylamine Derivatives and their Ionic Forms
Research concerning N-Phenyl-1-naphthylamine has predominantly focused on its application as an antioxidant in the rubber industry and as a fluorescent probe to investigate hydrophobic environments in biological and chemical systems. The evolution of research has seen the development of various synthetic routes to the parent amine, often involving catalysts to improve yield and efficiency. google.com
Despite the extensive research into the neutral form of N-Phenyl-1-naphthylamine, a clear research trajectory for its ionic forms, including the hydrobromide salt, is not apparent. The scientific literature lacks studies that systematically investigate the synthesis, properties, and applications of a series of N-Phenyl-1-naphthylamine salts, which would be necessary to delineate an evolutionary path of research.
Contemporary Research Challenges and Opportunities in this compound Chemistry
Modern research in the broader field of arylamine chemistry grapples with challenges such as developing more sustainable and efficient catalytic systems for their synthesis and fine-tuning their photophysical properties for advanced applications. However, there are no published research articles that specifically address the contemporary challenges or opportunities in the chemistry of this compound. The specific reactivity, stability, and potential applications that might be unique to this salt remain unexplored research avenues.
Significance of Hydrobromide Counterions in Modulating N-Phenyl-1-naphthylamine Reactivity and Structure
However, a critical gap exists in the scientific literature regarding the specific influence of the hydrobromide counterion on the properties of N-Phenyl-1-naphthylamine. There are no comparative studies that systematically evaluate how changing the halide counterion (e.g., from chloride to bromide to iodide) would modulate the reactivity, photophysical properties, or solid-state structure of N-Phenyl-1-naphthylamine salts. Furthermore, no crystallographic data for this compound has been published, which is essential for a definitive understanding of its structure.
Properties
IUPAC Name |
N-phenylnaphthalen-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N.BrH/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16;/h1-12,17H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDFBSJHUNSIEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369094 | |
| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-65-4 | |
| Record name | N-PHENYL-1-NAPHTHYLAMINE HYDROBROMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N Phenyl 1 Naphthylamine Hydrobromide
Established Synthetic Pathways for N-Phenyl-1-naphthylamine Hydrobromide Formation
The formation of the hydrobromide salt from its amine precursor is a well-understood process in organic chemistry. The primary methods involve direct reaction with hydrobromic acid or generating the salt within the reaction medium for immediate crystallization.
The most direct route to this compound involves the acid-base reaction between the parent amine, N-Phenyl-1-naphthylamine, and hydrobromic acid (HBr). wikipedia.org N-Phenyl-1-naphthylamine, containing a secondary amine functional group, acts as a base and readily accepts a proton from the strong acid, HBr.
The reaction is typically carried out by dissolving the N-Phenyl-1-naphthylamine precursor in a suitable organic solvent. An aqueous or anhydrous solution of hydrobromic acid is then added, often dropwise. The resulting salt, being ionic, is generally less soluble in nonpolar organic solvents than the neutral amine precursor. This difference in solubility facilitates the precipitation or crystallization of this compound from the reaction mixture. The solid salt can then be isolated by standard laboratory techniques such as filtration, followed by washing with a non-polar solvent to remove any unreacted starting materials, and subsequent drying. The purity of the final product is often high due to the crystalline nature of the salt.
In situ generation of this compound is an efficient technique that combines the final step of a reaction with purification. In this approach, hydrobromic acid is introduced directly to the crude reaction mixture containing the newly synthesized N-Phenyl-1-naphthylamine. This method is advantageous as it can circumvent a separate isolation step for the amine precursor.
Following the synthesis of N-Phenyl-1-naphthylamine, the crude product is dissolved in a solvent where the hydrobromide salt has limited solubility. Upon addition of hydrobromic acid, the salt forms and precipitates out of the solution, leaving many of the impurities from the synthesis step dissolved in the solvent. This process serves as both a salt formation and a purification step. The choice of solvent is critical to ensure high recovery of the desired salt while maximizing the retention of impurities in the solution. Subsequent filtration and drying yield the purified this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orgopenochem.org It involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For N-Phenyl-1-naphthylamine, this could involve coupling 1-halonaphthalene with aniline (B41778) or phenylboronic acid with 1-naphthylamine (B1663977). The reaction's success hinges on the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com This method is favored for its high functional group tolerance and relatively mild reaction conditions compared to older techniques. wikipedia.org
Ullmann Condensation: A classical method for C-N bond formation, the Ullmann condensation traditionally involves the copper-catalyzed reaction of an aryl halide with an amine at high temperatures. wikipedia.org The synthesis of N-Phenyl-1-naphthylamine via this route would typically react 1-halonaphthalene with aniline in the presence of a copper catalyst. wikipedia.org While effective, traditional Ullmann reactions often require harsh conditions, including high-boiling polar solvents and temperatures exceeding 200°C. wikipedia.org Modern variations have improved the methodology by using soluble copper catalysts supported by ligands like diamines or N,N-dimethylglycine, which can lower the required reaction temperature. wikipedia.orgorganic-chemistry.org
Other Catalytic Methods: Other reported syntheses involve reacting aniline and 1-naphthylamine directly in the liquid phase at elevated temperatures and pressures. Various catalysts have been employed for this transformation, including:
Catalyst mixtures containing boron and fluorine. google.com
Sulfonic acids, such as p-toluenesulfonic acid or sulfanilic acid. google.comgoogle.com
Iodine. google.comgoogle.com
Phosphorus chlorides like PCl₃, PCl₅, or POCl₃. google.com
Another approach involves the reaction of 1-naphthol (B170400) with aniline, also catalyzed by iodine, though this method has been reported to result in lower yields. google.com
| Method | Reactants | Catalyst/Reagents | Key Features |
|---|---|---|---|
| Buchwald-Hartwig Amination | Aryl Halide (e.g., 1-Bromonaphthalene) + Amine (e.g., Aniline) | Palladium catalyst, Phosphine Ligands (e.g., XPhos, SPhos), Base | Mild conditions, high functional group tolerance. wikipedia.orgyoutube.com |
| Ullmann Condensation | Aryl Halide (e.g., 1-Iodonaphthalene) + Amine (e.g., Aniline) | Copper catalyst (e.g., CuI), Ligand (e.g., N,N-dimethylglycine), Base | Often requires high temperatures, but modern methods allow for milder conditions. wikipedia.orgorganic-chemistry.org |
| Direct Amination | 1-Naphthylamine + Aniline | Iodine, Sulfanilic Acid, or Boron/Fluorine catalysts | High temperatures (195-250°C) are typically required. google.comgoogle.com |
| Direct Amination | 1-Naphthol + Aniline | Iodine | Reported to have lower yields (35-40%). google.com |
Optimization of Reaction Conditions for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing yield, purity, and process efficiency. For the synthesis of this compound, this applies to both the formation of the precursor and the subsequent salt formation step.
The choice of solvent plays a critical role in the synthesis of N-Phenyl-1-naphthylamine and its hydrobromide salt.
For Precursor Synthesis: In catalytic reactions like the Ullmann condensation, high-boiling polar solvents such as N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are traditionally used to achieve the necessary high temperatures. wikipedia.org In the direct reaction of aniline and 1-naphthylamine, the reaction is often performed in the liquid phase without an additional solvent, with aniline itself serving as part of the reaction medium. google.comgoogle.com For a laboratory-scale synthesis from 1-Naphthylamine and Chlorobenzene, ethanol (B145695) has been used as a refluxing solvent, yielding the product after column chromatography. chemicalbook.com
For Salt Formation and Crystallization: The ideal solvent for the hydrobromide salt formation is one in which the N-Phenyl-1-naphthylamine precursor is soluble, but the resulting this compound salt is poorly soluble. This differential solubility is the driving force for crystallization or precipitation. Alcohols like ethanol or isopropanol (B130326) are often suitable, as are ethers like diethyl ether, which can be used as an anti-solvent to induce precipitation. The presence of water can also be a factor; for instance, using an aqueous solution of hydrobromic acid will introduce water into the system, which can affect the salt's solubility and crystal structure.
Temperature and pressure are key parameters, particularly in the synthesis of the N-Phenyl-1-naphthylamine precursor.
Temperature: The synthesis of N-Phenyl-1-naphthylamine by reacting aniline and 1-naphthylamine is typically conducted at high temperatures, ranging from 100°C to 400°C, with preferred ranges often between 180°C and 300°C. google.comgoogle.com For instance, using a sulfanilic acid catalyst, temperatures of 195-215°C are employed, while iodine catalysis requires 225-250°C. google.com For the salt formation step, temperature control is important for managing crystallization. Lower temperatures generally decrease the solubility of the salt, leading to higher recovery, but may also require longer crystallization times. A study on the binding of N-Phenyl-1-naphthylamine to lipid vesicles showed a significant change in thermodynamic properties around 20°C, indicating that temperature can strongly influence the molecule's interactions in solution. nih.gov
Pressure: While many syntheses are run at atmospheric pressure, some processes for producing N-Phenyl-1-naphthylamine specify operating at pressures above atmospheric, up to 15 bar. google.comgoogle.com This can be advantageous in preventing the boiling of low-boiling reactants like aniline at the high reaction temperatures used, potentially leading to higher yields and improved selectivity by suppressing side reactions, such as the self-condensation of aniline to form diphenylamine. google.com For the salt formation itself, which is a rapid ionic reaction, pressure does not typically have a significant influence on the reaction kinetics or yield under standard laboratory conditions.
| Parameter | Condition Range | Rationale and Impact |
|---|---|---|
| Temperature | 100 - 400 °C | High temperatures are required to overcome the activation energy for C-N bond formation. Optimal temperature depends on the specific catalyst used. google.comgoogle.com |
| Pressure | Atmospheric to 15 bar | Elevated pressure can increase reaction rates and prevent boiling of reactants, improving yield and selectivity. google.com |
| Solvent | Ethanol, NMP, DMF, or neat (no solvent) | Solvent choice depends on the reaction type; high-boiling polar solvents for Ullmann, or no solvent for direct amination. Affects reactant solubility and reaction temperature. wikipedia.orgchemicalbook.com |
Green Chemistry Principles Applied to this compound Preparation
The application of green chemistry principles to the synthesis of N-Phenyl-1-naphthylamine and its hydrobromide salt focuses on improving efficiency, reducing waste, and minimizing the use of hazardous materials. These principles are most evident in the evolution of the catalytic methods used for its production.
Catalysis: The shift from stoichiometric reagents to catalytic processes is a cornerstone of green chemistry. acs.org Modern syntheses of diarylamines like PANA heavily rely on catalytic methods such as the Buchwald-Hartwig (palladium) and Ullmann (copper) reactions. acsgcipr.org These approaches are superior to older methods that might require harsh, non-catalytic conditions. A key goal in green catalysis is to optimize catalyst loading, minimizing the amount of precious or heavy metals required. acsgcipr.org Furthermore, research into heterogeneous catalysts, such as supported gold-palladium nanoparticles or palladium on carbon (Pd/C), offers the significant environmental and economic benefit of easy separation and potential for recycling. nih.govrsc.org The development of catalyst systems that can be recovered from the reaction mixture, for instance through aqueous extraction, represents a significant green advancement. google.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Cross-coupling reactions like the Buchwald-Hartwig amination are generally designed for high atom economy, as the primary byproducts are simple salts derived from the base and the halide. This contrasts sharply with multi-step classical syntheses that may involve protecting groups or generate significant stoichiometric waste. acs.org
Safer Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of hazardous solvents with more environmentally benign alternatives. acsgcipr.org Traditional C-N coupling reactions often use high-boiling, hazardous solvents like toluene, xylene, or 1,4-dioxane. acsgcipr.org Recent advancements have demonstrated the viability of performing Buchwald-Hartwig couplings in greener solvents. These include bio-based solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even in water using micellar catalysis, which can significantly reduce the environmental impact of the process. rsc.orgnsf.govrsc.org Conducting reactions at lower temperatures, as enabled by highly active modern catalysts, also contributes to a greener process by reducing energy consumption. rsc.org
Derivatization Strategies Utilizing this compound as a Synthon
This compound serves as a stable, solid precursor to the free amine, N-Phenyl-1-naphthylamine (PANA). In synthetic applications, the hydrobromide salt is typically treated with a base to deprotonate the nitrogen atom, liberating the neutral PANA, which then acts as the key reactive species or "synthon." The utility of PANA stems from the nucleophilicity of its secondary amine nitrogen and the reactive nature of its aromatic rings.
Role as a Nucleophile: The free amine, PANA, is a potent nucleophile. This reactivity is harnessed in its use as an intermediate in the production of other functional chemicals. A notable example is its role as a precursor in the synthesis of triarylmethane dyes, such as Victoria Blue. google.com In this type of synthesis, the PANA molecule would participate in condensation reactions with other aromatic aldehydes or ketones to build the complex, conjugated dye structure.
Use in Antioxidant Synthesis: PANA itself is a well-known antioxidant, but it also serves as a building block for more complex antioxidant molecules. For example, it is used as a chemical intermediate in the production of the N-phenyl-2-naphthylamine-acetone condensate, another rubber antioxidant. osha.gov
Building Block for Organic Semiconductors: Diarylamine motifs are fundamental components in a vast array of materials for organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.org These molecules often function as hole-transporting or emissive materials. science.govnih.gov The N-phenyl-1-naphthylamine structure provides a robust, electron-rich core that can be further functionalized through reactions like palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to build larger, conjugated systems with tailored electronic and photophysical properties. researchgate.net Its derivatization allows for the tuning of properties such as the HOMO/LUMO energy levels, which is critical for designing efficient n-type or p-type organic semiconductors. nih.govcas.cn
Electrophilic Aromatic Substitution: The phenyl and naphthyl rings of PANA are activated towards electrophilic substitution by the electron-donating secondary amine group. The naphthalene (B1677914) ring system is generally more reactive than benzene. libretexts.org Substitution on the naphthalene ring is expected to occur preferentially at an alpha-position (like C4) that is ortho or para to the activating amino group, as this leads to a more stable carbocation intermediate where one of the rings can remain fully aromatic. libretexts.org This reactivity allows for the introduction of various functional groups (e.g., nitro, halogen, sulfonic acid) onto the aromatic skeleton, creating a diverse range of derivatives for various applications.
Table of Compounds
Structural Elucidation and Conformational Analysis of N Phenyl 1 Naphthylamine Hydrobromide
Advanced X-ray Crystallography of N-Phenyl-1-naphthylamine Hydrobromide
A thorough search of crystallographic databases and peer-reviewed journals did not yield any publicly available single-crystal X-ray diffraction data for this compound. The determination of its crystal structure is a prerequisite for a definitive analysis of its solid-state properties. Hypothetically, such an investigation would provide invaluable insights into the following aspects.
Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
In the absence of experimental data, the intermolecular interactions within the crystal lattice of this compound can be postulated based on its molecular structure. The protonated amine group would be the primary donor for hydrogen bonding, with the bromide anion acting as the acceptor. This N-H···Br hydrogen bond would likely be a dominant feature in the crystal packing.
A detailed analysis of these interactions would require computational modeling or, ideally, experimental crystallographic data.
Stereochemical Investigations of this compound and Analogues
There is no indication in the current literature of stereochemical investigations specifically targeting this compound. The parent molecule is achiral. However, the introduction of chiral centers into the phenyl or naphthyl rings of its analogues could lead to interesting stereochemical properties. The study of such derivatives could provide a deeper understanding of the structure-activity relationships of this class of compounds.
Polymorphism and Solid State Engineering of N Phenyl 1 Naphthylamine Hydrobromide
Crystal Engineering Principles Applied to N-Phenyl-1-naphthylamine Hydrobromide Co-Crystals and Salts
There is a lack of published research on the application of crystal engineering principles specifically to this compound co-crystals and salts. Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions.
For this compound, crystal engineering strategies could conceptually be applied to:
Modify solubility and dissolution rates.
Improve physical and chemical stability.
Control crystal morphology.
This would typically involve the formation of co-crystals with other molecules (co-formers) or the selection of different counter-ions to form new salts. However, no such studies have been reported for this specific compound.
Mechanistic Studies of Phase Transitions in this compound
No mechanistic studies on the phase transitions of this compound have been documented in the scientific literature. The study of phase transitions between polymorphs is crucial for understanding their relative stability and for controlling the solid form during manufacturing and storage. Such studies often involve techniques like variable-temperature PXRD, thermal analysis, and microscopy.
Influence of Solid-State Architecture on Material Performance (Conceptual)
The solid-state architecture, or the arrangement of molecules in the crystal lattice, has a profound impact on the macroscopic properties and performance of a material. While there is no specific data for this compound, we can conceptually discuss the potential influences:
| Property | Potential Influence of Solid-State Architecture |
| Solubility | Different packing efficiencies and intermolecular interactions in polymorphs can lead to variations in lattice energy, which in turn affects solubility. |
| Mechanical Properties | The arrangement of molecules and the presence of slip planes can influence the hardness, elasticity, and tabletability of a crystalline solid. |
| Optical Properties | For chromophoric molecules, the solid-state packing can affect properties like color and fluorescence through phenomena such as aggregation-caused quenching or excimer/exciplex formation. |
| Chemical Stability | The accessibility of reactive sites to external agents (e.g., water, oxygen) can be different in various polymorphs, leading to differences in chemical stability. |
These concepts are general principles of solid-state chemistry and would apply to this compound, but experimental verification is currently lacking.
Reactivity Profiles and Mechanistic Investigations Involving N Phenyl 1 Naphthylamine Hydrobromide
Acid-Base Equilibria and Proton Transfer Dynamics of the Hydrobromide Salt in Solution
N-Phenyl-1-naphthylamine hydrobromide is the salt formed from the reaction of the Lewis base, N-phenyl-1-naphthylamine, and the strong acid, hydrobromic acid. In solution, an acid-base equilibrium is established. The nitrogen atom of the amine is protonated by the hydrobromic acid, resulting in the formation of the N-phenyl-1-naphthylammonium cation and the bromide anion.
Role of this compound as a Catalytic Species or Ligand Precursor
The primary catalytic function of the N-phenyl-1-naphthylamine moiety is as an antioxidant, particularly in preventing the auto-oxidation of polymers and mineral lubricants. wikipedia.org It acts as a radical scavenger, interrupting the chain reactions of oxidation. The mechanism involves the donation of a hydrogen atom from the amine group to a peroxyl radical (ROO•), which is a key intermediate in oxidation processes. This transfer generates a hydroperoxide and a stabilized N-phenyl-1-naphthylaminyl radical. This aminyl radical is resonance-stabilized and less reactive, thereby inhibiting further propagation of the radical chain. It can then react with another radical to form inactive, non-radical products. researchgate.net A study on the related N-phenyl-β-naphthylamine demonstrated its effectiveness as both an antioxidant and an anti-hydrolytic agent, capable of scavenging reactive nitrogen species. osti.gov
Beyond its catalytic role, N-phenyl-1-naphthylamine can function as a ligand. Its aromatic structure and amine group allow it to bind to other molecules, notably proteins. Research has shown that it has a very high binding affinity for mouse major urinary protein (MUP), making 38 nonpolar contacts with the protein's binding site. wikipedia.org In this context, the amine group can form crucial hydrogen bonds with amino acid residues like tyrosine, demonstrating its potential as a ligand in biological and coordination chemistry. wikipedia.org
Interactive Table: Applications of N-Phenyl-1-naphthylamine as an Antioxidant Click on the headers to sort the data.
| Application Area | Function | Reference |
| Rubber Products | Anti-ageing agent, antioxidant | wikipedia.orggoogle.com |
| Mineral Oil Products | Oxidation prevention agent | google.com |
| Lubricating & Transformer Oils | Antioxidant, stabilizer | noaa.gov |
| Dyes | Chemical Intermediate | google.com |
| Greases | Antioxidant | noaa.gov |
Oxidative and Reductive Reactivity of the N-Phenyl-1-naphthylamine Cation
The N-phenyl-1-naphthylamine cation possesses significant oxidative and reductive reactivity, which is central to its function as an antioxidant and a fluorescent probe. The unprotonated form, N-phenyl-1-naphthylamine (NPNA), can be readily oxidized. noaa.gov Studies involving its reaction with oxygen-centered radicals show that oxidation leads to a variety of products, distinct from those formed via a nitroxide intermediate. quora.com This oxidative susceptibility is the basis for its role as a radical scavenger. researchgate.net In some cases, oxidation can lead to the formation of larger, conjugated systems such as 7-phenyl-7H-dibenzo[c,g]carbazole. nih.gov
This redox activity is coupled with strong fluorescence, with excitation and emission maxima around 355 nm and 405 nm, respectively. caymanchem.com The fluorescence intensity of NPNA is highly sensitive to the local environment and the redox state of nearby molecules. This property has been exploited in biochemical studies. For example, NPNA has been used as a probe to monitor the oxidation-reduction state of the respiratory chain in E. coli membrane vesicles. nih.gov An increase in NPNA fluorescence was observed when the respiratory chain components became fully reduced, and the fluorescence decreased upon reoxidation. nih.govcaymanchem.com This suggests a direct or indirect interaction between the probe and the redox components of the membrane, where the electronic state of the NPNA cation is altered, modulating its fluorescence.
Reactions Involving the Bromide Counterion in Organic Transformations
The bromide counterion (Br⁻) in this compound is not merely a spectator ion; it is a potential nucleophile capable of participating in a variety of organic transformations. The nucleophilicity of the bromide ion is highly dependent on the solvent system. quora.com
In polar aprotic solvents like acetone, the bromide ion is a relatively strong nucleophile because it is not heavily solvated. quora.com In contrast, in polar protic solvents such as water or alcohols, the bromide ion is heavily solvated through hydrogen bonding, which shields its negative charge and reduces its nucleophilicity. stackexchange.comquora.com Under these conditions, larger, more polarizable ions like iodide are better nucleophiles. doubtnut.com
The bromide ion can participate in nucleophilic substitution (SN2) reactions, displacing a suitable leaving group from an alkyl halide or a sulfonate ester. It can also engage in nucleophilic addition reactions, for example, by attacking an electrophilic double bond that has been activated by another reagent, such as in the formation of bromohydrins from alkenes where it competes with the solvent as the nucleophile. stackexchange.comquora.com Therefore, when this compound is used in a reaction, the potential for the bromide ion to act as a nucleophile must be considered as a possible reaction pathway or a competing side reaction.
Interactive Table: Nucleophilicity of Bromide Ion in Different Solvents Click on the headers to sort the data.
| Solvent Type | Example Solvent | Solvation of Br⁻ | Relative Nucleophilicity of Br⁻ | Reference |
| Polar Protic | Water, Ethanol (B145695) | High (Hydrogen Bonding) | Weaker | stackexchange.comquora.com |
| Polar Aprotic | Acetone, DMSO | Low | Stronger | quora.com |
Kinetic and Thermodynamic Studies of Reactions Catalyzed by or Involving this compound
Kinetic and thermodynamic data provide quantitative insight into the reactivity of this compound. Thermodynamic properties for the parent compound, N-phenyl-1-naphthylamine, have been compiled, offering baseline data for its physical state transitions. nist.gov
Kinetic studies are particularly relevant to its primary application as an antioxidant. Research on the related N-phenyl-β-naphthylamine (PBNA) in the presence of nitroplasticizers and acid has shed light on the reaction kinetics. It was found that the direct conversion of PBNA to nitroso-PBNA by scavenging nitrous acid (HONO) is a key preceding event to nitration. osti.gov Understanding the kinetics of both this nitrosation and the subsequent nitration allows for more accurate predictions of its consumption rate during the degradation of materials it is meant to protect. osti.gov
Furthermore, the use of N-phenyl-1-naphthylamine as a fluorescent probe in biological systems has also involved kinetic analysis. The rate of change in its fluorescence intensity has been correlated with the kinetics of processes like membrane energization in E. coli. nih.gov While the fluorescence decrease upon energization is a clear indicator, kinetic analysis revealed that the magnitude of this change might amplify the true extent of membrane energization, highlighting the importance of careful kinetic interpretation. nih.gov
Interactive Table: Thermodynamic Data for N-Phenyl-1-naphthylamine Click on the headers to sort the data.
| Property | Symbol | Value/Condition | Reference |
| Boiling Point | Tboil | 335 °C (at 528 mmHg) | noaa.gov |
| Enthalpy of Sublimation | ΔsubH | Data available | nist.gov |
| Enthalpy of Vaporization | ΔvapH | Data available | nist.gov |
Computational Chemistry and Theoretical Modeling of N Phenyl 1 Naphthylamine Hydrobromide
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals of N-Phenyl-1-naphthylamine Hydrobromide
Quantum chemical calculations are instrumental in elucidating the electronic properties and molecular orbitals of N-Phenyl-1-naphthylamine. These calculations, primarily employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a quantitative description of the molecule's behavior.
Density Functional Theory (DFT) Studies on Cation-Anion Interactions
In the context of this compound, DFT studies are crucial for understanding the interactions between the N-phenyl-1-naphthylammonium cation and the bromide anion. These calculations can model the non-covalent interactions, such as hydrogen bonding and electrostatic forces, that govern the structure and stability of the ionic pair. The protonation of the amine nitrogen creates a positive charge that is delocalized across the aromatic system, influencing the strength and nature of the interaction with the bromide anion.
Theoretical analyses have been performed on N-Phenyl-1-naphthylamine using the B3LYP functional with a 6-311++G(d,p) basis set, which is recognized for its efficacy with this class of compounds. researchgate.net Such studies reveal the distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack, which are critical in predicting how the cation and anion will arrange themselves in the solid state or in solution.
Ab Initio Methods for Predicting Molecular Geometries and Stabilities
Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to predicting the molecular geometries and relative stabilities of different conformations of N-Phenyl-1-naphthylamine. researchgate.net By solving the Schrödinger equation without empirical parameters, these methods can accurately determine bond lengths, bond angles, and dihedral angles.
Molecular Dynamics Simulations of this compound in Different Media
Molecular dynamics (MD) simulations can offer a dynamic picture of this compound in various environments, such as in aqueous solution or within a lipid bilayer. By simulating the movement of atoms and molecules over time, MD can reveal how the ionic pair interacts with its surroundings.
In an aqueous medium, MD simulations would likely show the dissociation of the salt into the N-phenyl-1-naphthylammonium cation and the bromide anion, with each ion being solvated by water molecules. The simulations could detail the structure of the hydration shells and the dynamics of water exchange. In a non-polar solvent, the cation and anion would likely remain as a closely associated ion pair. These simulations are vital for understanding the compound's behavior in biological systems, where it is used as a fluorescent probe. mdpi.comnih.govsav.sk
Prediction of Spectroscopic Signatures of this compound (e.g., Vibrational Modes, Electronic Transitions)
Theoretical methods are powerful tools for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for validation.
Vibrational Modes: DFT calculations can predict the infrared (IR) and Raman spectra of this compound by calculating its vibrational frequencies. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The calculated spectrum for the N-phenyl-1-naphthylammonium cation would show characteristic peaks for the N-H stretch, as well as shifts in the aromatic C-H and C-C stretching frequencies compared to the neutral molecule.
Electronic Transitions: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption and emission spectra of molecules. researchgate.net For N-Phenyl-1-naphthylamine, these calculations can identify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key determinant of the molecule's electronic transition energies. The protonation of the amine in the hydrobromide salt would be expected to lower the energy of the HOMO and alter the electronic transition energies, potentially leading to a shift in the fluorescence spectrum.
Below is a table summarizing key calculated parameters for N-Phenyl-1-naphthylamine, which would be altered upon protonation to form the hydrobromide salt.
| Calculated Parameter | Method | Value | Reference |
| Total Energy (with ZPE) | DFT/B3LYP/6-311++G(d,p) | -708.8 au | researchgate.net |
| HOMO Energy | DFT/B3LYP/6-311++G(d,p) | -5.2 eV | researchgate.net |
| LUMO Energy | DFT/B3LYP/6-311++G(d,p) | -0.6 eV | researchgate.net |
| HOMO-LUMO Gap | DFT/B3LYP/6-311++G(d,p) | 4.6 eV | researchgate.net |
Theoretical Insights into Reactivity and Reaction Mechanisms of this compound
Computational studies provide valuable insights into the reactivity of N-Phenyl-1-naphthylamine. The electronic properties derived from quantum chemical calculations, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), are key indicators of its chemical behavior.
Charge Distribution and Electrostatic Potential Mapping of the Ionic Species
The charge distribution and electrostatic potential map of the N-phenyl-1-naphthylammonium cation are critical for understanding its interactions with the bromide anion and surrounding molecules. These properties can be calculated using DFT and HF methods.
The electrostatic potential map provides a visual representation of the charge distribution on the molecule's surface. For the N-phenyl-1-naphthylammonium cation, the map would show a region of high positive potential around the -NH2+ group, indicating its role as a hydrogen bond donor. The aromatic rings would exhibit regions of negative potential above and below the plane of the rings, arising from the delocalized π-electrons. This detailed picture of the electrostatic landscape is fundamental for predicting the compound's binding affinity to biological targets and its behavior in different chemical environments.
Advanced Spectroscopic Characterization Methodologies for N Phenyl 1 Naphthylamine Hydrobromide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of the N-phenyl-1-naphthylammonium cation in solution and in the solid state.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and understanding the spatial arrangement of the molecule. For the N-phenyl-1-naphthylammonium cation, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.
¹H-¹H COSY experiments reveal proton-proton coupling networks within the phenyl and naphthyl rings, allowing for the assignment of adjacent protons.
¹H-¹³C HSQC correlates directly bonded proton and carbon atoms, providing a clear map of the carbon skeleton's protonation.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about through-space proximity of protons. These are particularly useful for determining the preferred conformation of the molecule, such as the dihedral angle between the phenyl and naphthyl ring systems, by observing correlations between protons on the two different aromatic moieties.
A representative, albeit partial, set of ¹H NMR chemical shifts for the parent amine, N-Phenyl-1-naphthylamine, has been reported, with assignments confirmed by H-H and C-H COSY. chemicalbook.com Upon protonation to form the hydrobromide salt, the signals, particularly those of protons near the nitrogen atom (the N-H proton and the ortho-protons of both aromatic rings), are expected to shift downfield due to the electron-withdrawing effect of the positive charge.
Table 1: Representative ¹H NMR Data for N-Phenyl-1-naphthylamine
| Assignment | Chemical Shift (ppm) |
| Aromatic Protons | 7.96 - 6.88 |
| Amine Proton (N-H) | 5.84 |
| Data sourced from publicly available spectra assigned by H-H and C-H COSY. chemicalbook.com |
Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of N-Phenyl-1-naphthylamine hydrobromide in its crystalline form. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides information sensitive to the local environment within the crystal lattice. This makes it exceptionally well-suited for identifying and distinguishing between different polymorphs (different crystal packings of the same molecule) or solvates.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are typically used. The ¹³C CP-MAS spectrum would reveal distinct signals for each crystallographically inequivalent carbon atom in the asymmetric unit of the crystal. Polymorphs would exhibit different chemical shifts and/or a different number of signals for the same carbon atoms due to their distinct packing environments.
Furthermore, ¹⁵N ssNMR can be highly informative. By analyzing the ¹⁵N chemical shift tensor, one can gain insights into the N-H bond length and the nature of the hydrogen bonding between the ammonium (B1175870) cation and the bromide anion. cdnsciencepub.com Different polymorphic forms can exhibit varied hydrogen bonding schemes, which would be reflected in the ¹⁵N NMR parameters.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interaction Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying intermolecular interactions, such as the hydrogen bonding present in this compound. chemicalbook.comnist.gov
Upon formation of the hydrobromide salt, the most significant changes in the vibrational spectrum of NPN are expected in the regions associated with the amine group.
N-H Stretching: In the free amine, the N-H stretching vibration (ν(N-H)) typically appears in the 3300-3500 cm⁻¹ region. In the hydrobromide salt, the formation of the ammonium cation (R₃N⁺-H) and its involvement in hydrogen bonding with the bromide anion leads to a significant shift of this band to a lower frequency (broadening and shifting to the 3200-2500 cm⁻¹ region). cdnsciencepub.commdpi.com The broadness of this peak is a characteristic feature of hydrogen-bonded ammonium salts. researchgate.netresearchgate.net
N-H Bending: The N-H bending vibrations (δ(N-H)), which are found in the 1650-1580 cm⁻¹ region for the free amine, are also affected. In the ammonium salt, new bending modes appear, with the asymmetric bending mode (ν₄) often observed around 1600-1500 cm⁻¹. mdpi.com
Aromatic Vibrations: The C-H and C=C stretching and bending vibrations of the phenyl and naphthyl rings are also present but are generally less affected by the salt formation than the N-H modes.
Table 2: Key Vibrational Modes for this compound Analysis
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| N⁺-H Stretching | 3200 - 2500 (broad) | Confirms protonation and indicates hydrogen bonding. cdnsciencepub.commdpi.com |
| Aromatic C-H Stretching | 3100 - 3000 | Characteristic of the aromatic rings. |
| N⁺-H Bending | 1600 - 1500 | Confirms the presence of the ammonium cation. mdpi.com |
| Aromatic C=C Stretching | 1600 - 1450 | Skeletal vibrations of the phenyl and naphthyl rings. |
UV-Visible Absorption Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-Phenyl-1-naphthylamine is dominated by π-π* transitions within the conjugated system formed by the phenyl and naphthyl rings. The parent NPN molecule shows a maximum absorption (λmax) at approximately 252 nm. sigmaaldrich.com
The protonation of the nitrogen atom to form the hydrobromide salt is expected to have a noticeable effect on the electronic structure and, consequently, on the UV-Vis spectrum. Protonation of an amine nitrogen that is part of a conjugated system can lead to either a hypsochromic (blue) shift or a bathochromic (red) shift, depending on the specific electronic effects. reddit.comnih.govresearchgate.netrsc.org By modifying the electron-donating character of the nitrogen atom, protonation alters the energy levels of the molecular orbitals involved in the electronic transitions. This can result in a shift in the λmax and a change in the molar absorptivity (hyperchromic or hypochromic effect). nih.gov Comparing the spectrum of the hydrobromide salt to the free amine allows for the study of these conjugation effects.
Table 3: Electronic Absorption Data for N-Phenyl-1-naphthylamine
| Compound | λmax (nm) | Associated Transition |
| N-Phenyl-1-naphthylamine | ~252 | π-π* |
| Data sourced from commercial product information. sigmaaldrich.com |
Luminescence Spectroscopy Techniques for Investigating Excited State Processes
N-Phenyl-1-naphthylamine is well-known as a fluorescent probe. nih.govsav.sk Its fluorescence properties are highly sensitive to the local environment, which makes luminescence spectroscopy a powerful tool for studying its interactions and the effects of structural changes.
Fluorescence: NPN exhibits significant fluorescence, with reported excitation and emission maxima around 355 nm and 405 nm, respectively. caymanchem.com The fluorescence intensity and the position of the emission maximum are strongly influenced by solvent polarity. In nonpolar environments, the quantum yield is higher and the emission is blue-shifted, while in polar environments, the quantum yield decreases and the emission is red-shifted. This solvatochromism is due to the stabilization of a more polar excited state in polar solvents. Upon forming the hydrobromide salt, changes in the excited state dipole moment and geometry can lead to altered fluorescence spectra compared to the free amine.
Phosphorescence: While fluorescence involves a spin-allowed transition from the first excited singlet state (S₁) to the ground state (S₀), phosphorescence is a spin-forbidden transition from the first excited triplet state (T₁) to the ground state. Phosphorescence is generally weaker and has a much longer lifetime than fluorescence. Studies on the phosphorescence of NPN are less common, but this technique could potentially be used, especially at low temperatures or in rigid matrices, to probe the energy of the triplet state and investigate processes like intersystem crossing, which are sensitive to molecular structure and the presence of heavy atoms like bromine in the hydrobromide salt.
Table 4: Fluorescence Properties of N-Phenyl-1-naphthylamine
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~355 |
| Emission Maximum | ~405 |
| Data sourced from product technical information. caymanchem.com |
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a definitive technique for determining the molecular mass and for obtaining structural information through the analysis of fragmentation patterns. For this compound, electrospray ionization (ESI) is an ideal soft ionization technique that would readily generate the intact protonated molecule, [M+H]⁺, in the gas phase, where M is the neutral N-Phenyl-1-naphthylamine. The mass of this cation is observed at a mass-to-charge ratio (m/z) of 220.112. massbank.eu
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of this [M+H]⁺ ion. In an MS/MS experiment, the ion of interest (the precursor ion) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. Analysis of the fragmentation of the N-phenyl-1-naphthylammonium cation reveals characteristic losses and rearrangements that help confirm its structure. massbank.euchemicalbook.com
Table 5: Mass Spectrometry Data for the N-Phenyl-1-naphthylammonium Cation
| Ion | m/z (Observed) | Description |
| [M+H]⁺ | 220.112 | Protonated molecule (Precursor Ion) |
| Fragment Ions | Varies | Product ions resulting from CID of the precursor ion. |
| Data sourced from high-resolution mass spectrometry databases. massbank.eu |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. libretexts.org This analysis provides a detailed understanding of the surface chemistry of this compound.
In the XPS analysis of this compound, the primary elements expected to be detected are carbon (C), nitrogen (N), and bromine (Br). High-resolution spectra of the C 1s, N 1s, and Br 3d core levels would be acquired to identify the specific chemical environments and oxidation states of these elements.
Detailed Research Findings
While specific, publicly available XPS research findings for this compound are limited, the expected binding energies can be predicted based on extensive databases and studies of analogous compounds containing phenyl, naphthyl, amine, and hydrobromide moieties.
The C 1s spectrum of this compound is expected to be complex, requiring deconvolution into several peaks to represent the different carbon environments. The primary peak, typically used for charge referencing, corresponds to adventitious carbon and is set at approximately 284.8 eV. thermofisher.com The carbon atoms within the phenyl and naphthyl rings (C-C and C-H bonds) would appear at a similar binding energy. thermofisher.comacs.org Carbon atoms directly bonded to the nitrogen atom (C-N) are expected to show a positive chemical shift to a higher binding energy of around 286.0 eV due to the electronegativity of nitrogen. eag.comresearchgate.net
The N 1s spectrum is crucial for confirming the presence of the secondary amine and its protonation in the hydrobromide salt. A secondary amine nitrogen in an aromatic system typically exhibits a binding energy in the range of 399.0 to 400.0 eV. mdpi.comaip.org Due to the formation of the hydrobromide salt, the nitrogen atom is protonated, forming a secondary ammonium species (-NH2+-). This protonation leads to a significant shift to a higher binding energy, typically in the range of 401.0 to 402.0 eV. researchgate.netresearchgate.net This shift is a clear indicator of salt formation.
The Br 3d spectrum would confirm the presence of the bromide counter-ion. For organic bromide compounds, the Br 3d5/2 peak is expected to appear in the range of 68.0 to 70.0 eV. researchgate.net The presence of this peak, along with the characteristic spin-orbit splitting of the Br 3d doublet, provides unambiguous evidence for the bromine element.
The following interactive data table summarizes the predicted XPS data for this compound based on established values for similar chemical environments.
| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Assignment |
| Carbon | C 1s | ~284.8 | C-C, C-H (aromatic rings) |
| ~286.0 | C-N (amine linkage) | ||
| Nitrogen | N 1s | ~401.5 | Protonated amine (-NH2+-) |
| Bromine | Br 3d5/2 | ~69.0 | Bromide ion (Br-) |
This table is a predictive model based on XPS data from analogous compounds.
The quantitative analysis of the peak areas in the XPS spectra, corrected by relative sensitivity factors, would allow for the determination of the elemental composition of the sample surface. This analysis is expected to confirm the stoichiometry of this compound (C16H14NBr). The precise binding energies and their shifts provide critical information about the electronic interactions between the constituent atoms, confirming the structure and the oxidation states of the elements in the compound.
Applications and Functionalization Strategies of N Phenyl 1 Naphthylamine Hydrobromide in Advanced Materials and Analytical Science
Integration of N-Phenyl-1-naphthylamine Hydrobromide into Functional Organic Materials (e.g., polymers, composites)
N-Phenyl-1-naphthylamine is widely recognized for its antioxidant properties, a characteristic that is leveraged in its integration into functional organic materials such as polymers and rubber composites. unilongmaterial.comosha.gov Its primary function in these materials is to act as a radical scavenger, which effectively terminates the auto-oxidation chain reactions that lead to the degradation of the polymer matrix. who.int This protective mechanism enhances the durability, and thermal and oxidative stability of the materials, extending their service life.
The integration of N-Phenyl-1-naphthylamine into these materials is typically achieved through blending or compounding processes, where it is dispersed within the polymer matrix. It is utilized in a variety of rubber and plastic products, including tires, hoses, tapes, rubber rollers, and submarine cable insulation. unilongmaterial.comreformchem.com In addition to its role in preventing heat and oxygen-induced aging, it can also mitigate the detrimental effects of harmful metals that can catalyze degradation processes. unilongmaterial.comreformchem.com Furthermore, it has been employed as a heat stabilizer for polyethylene. unilongmaterial.com The typical concentration of N-Phenyl-1-naphthylamine in final products is generally less than 1% by weight. who.int
| Material/Application | Function of N-Phenyl-1-naphthylamine |
| Natural and Synthetic Rubber | Antioxidant, anti-aging agent unilongmaterial.com |
| Diene Synthetic Rubber | Antioxidant unilongmaterial.com |
| Chloroprene Rubber | Antioxidant unilongmaterial.com |
| Polyethylene | Heat stabilizer unilongmaterial.comreformchem.com |
| Tires, Hoses, Tapes, Rubber Rollers | Protection against heat, oxygen, and flex aging unilongmaterial.com |
| Submarine Cable Insulation | Antioxidant reformchem.com |
| Aviation and High-Temperature Lubricants | Antioxidant additive unilongmaterial.com |
Utilization as a Probe in Advanced Analytical Methodologies (e.g., membrane permeability studies, redox sensing mechanisms)
The fluorescent properties of N-Phenyl-1-naphthylamine (NPN) make it a valuable tool in advanced analytical methodologies, particularly in the study of biological membranes. caymanchem.comscbt.com NPN exhibits low fluorescence in aqueous environments but becomes highly fluorescent in hydrophobic environments. who.int This solvatochromic behavior is the basis for its use as a probe to assess the permeability of bacterial cell membranes. caymanchem.com
In membrane permeability studies, an increase in NPN fluorescence indicates that the probe has partitioned into the hydrophobic interior of the cell membrane, which is often a consequence of membrane disruption or permeabilization. This technique is widely used to study the effects of antimicrobial agents and other compounds on the integrity of the outer membranes of Gram-negative bacteria. caymanchem.com
Furthermore, NPN has been shown to respond to the oxidation-reduction state of components within the respiratory chain of Escherichia coli. nih.gov Studies have demonstrated that the fluorescence intensity of NPN bound to everted membrane vesicles increases upon the reduction of the respiratory chain components and decreases upon their reoxidation. nih.gov This suggests that NPN can act as a sensitive probe for redox changes within the membrane, although the exact mechanism may be an indirect effect transmitted through conformational changes in membrane proteins. nih.gov
| Analytical Methodology | Principle of NPN/NPN-HBr Application | Target of Study |
| Membrane Permeability Assay | Increased fluorescence upon partitioning into the hydrophobic membrane interior. caymanchem.com | Outer membrane integrity of Gram-negative bacteria. caymanchem.com |
| Redox Sensing | Fluorescence intensity changes in response to the redox state of respiratory chain components. nih.gov | Oxidation-reduction state of membrane proteins (e.g., cytochromes). nih.gov |
Role of this compound in Chemo/Biosensor Development (focus on sensing mechanisms and architecture, not performance metrics)
The inherent fluorescence of N-Phenyl-1-naphthylamine and its sensitivity to the local environment form the basis of its use in the development of chemo- and biosensors. The primary sensing mechanism relies on the modulation of its fluorescence emission in response to binding events or changes in the surrounding medium.
The architecture of sensors employing NPN often involves its use as a molecular probe that can interact with a specific analyte or biological structure. For instance, its ability to bind to hydrophobic regions of proteins and membranes is a key feature. who.int When NPN binds to a hydrophobic pocket on a protein or inserts into a lipid bilayer, it is shielded from the aqueous environment, leading to a significant enhancement of its fluorescence quantum yield and a blue shift in its emission maximum. wikipedia.org This "turn-on" fluorescence response can be used to signal the presence of the target analyte or a change in the state of a biological system.
The development of such sensors does not necessarily require the covalent attachment of the NPN molecule. It can act as a free probe that reports on changes in the system, such as the exposure of hydrophobic surfaces upon protein unfolding or membrane perturbation. This principle is fundamental to its application in detecting membrane damage as a part of a biosensing system for antimicrobial susceptibility testing.
Applications in Host-Guest Chemistry and Supramolecular Assemblies
Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule through non-covalent interactions. rsc.org N-Phenyl-1-naphthylamine has been shown to act as a guest molecule in specific biological host systems. A notable example is its high binding affinity for mouse major urinary protein (MUP). wikipedia.org
In this host-guest system, the NPN molecule fits into a hydrophobic binding pocket of the MUP protein. wikipedia.org The interaction is characterized by numerous nonpolar contacts between NPN and the amino acid residues lining the cavity. wikipedia.org Interestingly, the binding mode can be subtly different in wild-type MUP versus certain mutants, with the amine group of NPN forming either a water-mediated or a direct hydrogen bond with a tyrosine residue. wikipedia.org This specific and strong interaction highlights the potential of the N-phenyl-1-naphthylamine scaffold to be recognized by biological receptors, a key aspect of molecular recognition in supramolecular chemistry.
While specific examples of this compound in synthetic supramolecular assemblies are not widely documented in the literature, its structural and electronic features, including the aromatic rings capable of π-π stacking and the amine group capable of hydrogen bonding, suggest its potential as a building block for such systems. nih.gov Supramolecular assemblies often rely on a combination of these non-covalent interactions to form ordered structures. researchgate.net
Functionalization of this compound for Tailored Material Performance
The performance of N-Phenyl-1-naphthylamine in various applications can be tailored through chemical functionalization. By modifying its core structure, it is possible to enhance its properties or introduce new functionalities. The synthesis of N-phenyl-1-naphthylamine itself, typically through the reaction of aniline (B41778) and 1-naphthylamine (B1663977), offers a route for functionalization by using substituted precursors. google.com
For example, introducing specific functional groups onto either the phenyl or the naphthyl ring could modulate its solubility, its antioxidant efficacy, or its fluorescent properties. This approach allows for the creation of derivatives with optimized performance for specific polymer matrices or analytical systems.
A documented example of functionalization is the reaction of N-Phenyl-1-naphthylamine with epichlorohydrin. This reaction yields N-phenyl-N-(3-chloro-2-hydroxy-propyl)-1-naphthylamine, which can undergo further intramolecular cyclization. This demonstrates that the secondary amine group is a reactive handle for introducing new chemical moieties. Such modifications could be used to covalently incorporate the N-phenyl-1-naphthylamine structure into a polymer backbone, potentially leading to materials with built-in, non-leaching antioxidant or fluorescent properties. This strategy could be particularly valuable for creating advanced materials with long-term stability and sensing capabilities.
Future Research Directions and Unexplored Avenues in N Phenyl 1 Naphthylamine Hydrobromide Chemistry
Emerging Methodologies for Controlled Synthesis and Derivatization
The synthesis of N-Phenyl-1-naphthylamine has been well-documented, typically involving the reaction of aniline (B41778) and 1-naphthylamine (B1663977) or 1-naphthol (B170400) under various catalytic conditions. google.comgoogle.com The preparation of N-Phenyl-1-naphthylamine hydrobromide would logically follow from the synthesis of the parent amine, likely through a straightforward acid-base reaction with hydrobromic acid. However, future research should focus on more sophisticated and controlled synthetic methodologies.
Emerging trends could involve the development of one-pot synthesis protocols that allow for the direct formation of the hydrobromide salt with high purity and yield, thus minimizing post-synthesis purification steps. Furthermore, the exploration of green chemistry principles in the synthesis process, such as the use of environmentally benign solvents and energy-efficient reaction conditions, presents a significant research avenue.
Derivatization of the this compound core structure is another area ripe for investigation. Introducing various functional groups onto the phenyl or naphthyl rings could modulate the compound's electronic, optical, and solubility properties. Research into controlled derivatization could lead to a library of novel compounds with tailored characteristics for specific applications. For instance, the introduction of electron-withdrawing or electron-donating groups could fine-tune the fluorescence properties, a key feature of the parent amine. caymanchem.com
Table 1: Potential Derivatization Strategies and Their Anticipated Effects
| Derivative Class | Potential Functional Groups | Anticipated Effects on Properties | Potential Applications |
|---|---|---|---|
| Halogenated Derivatives | -F, -Cl, -Br, -I | Enhanced intersystem crossing, altered fluorescence quantum yield | Phosphorescent materials, heavy atom quenchers |
| Alkoxy Derivatives | -OCH3, -OC2H5 | Increased electron density, red-shifted absorption/emission | Solvatochromic probes, fluorescent dyes |
| Nitro Derivatives | -NO2 | Electron-withdrawing, potential for charge-transfer interactions | Non-linear optical materials, explosive sensors |
| Sulfonated Derivatives | -SO3H | Increased water solubility | Aqueous-based sensors, biological probes |
Development of Novel Spectroscopic Probes Based on this compound for Chemical Systems
N-Phenyl-1-naphthylamine is a well-known fluorescent probe whose emission is sensitive to the polarity of its environment. caymanchem.comnih.gov This property makes it a valuable tool for studying hydrophobic regions in biological membranes and micelles. sigmaaldrich.com The hydrobromide salt is expected to retain, and potentially enhance, these characteristics.
Future research should aim to develop novel spectroscopic probes based on the this compound scaffold. This could involve creating derivatives that exhibit enhanced sensitivity, selectivity, and photostability. For example, probes could be designed to specifically target certain metal ions, anions, or biomolecules through the incorporation of specific binding moieties.
A key area of exploration would be the development of ratiometric fluorescent probes. These probes would exhibit a shift in their emission wavelength upon binding to an analyte, allowing for more accurate and quantitative measurements by minimizing the effects of probe concentration and instrumental fluctuations. Another promising direction is the investigation of its potential in two-photon microscopy, which would enable deeper tissue imaging with reduced phototoxicity.
Table 2: Spectroscopic Properties of N-Phenyl-1-naphthylamine
| Property | Value | Significance |
|---|---|---|
| Excitation Maximum (λex) | ~330-355 nm caymanchem.comosha.gov | Determines the wavelength of light needed to excite the molecule. |
| Emission Maximum (λem) | ~370-405 nm caymanchem.comosha.gov | The wavelength of emitted light, often sensitive to solvent polarity. |
| Fluorescence Quantum Yield | Varies with solvent polarity | A measure of the efficiency of the fluorescence process. |
| Stokes Shift | Varies | The difference between the excitation and emission maxima. |
Note: These properties are for the parent amine and may be altered in the hydrobromide salt.
Advanced Computational Models for Predicting Complex Interactions and Behaviors
Computational chemistry offers powerful tools to predict and understand the behavior of molecules at the atomic level. For this compound, advanced computational models can provide invaluable insights into its structure, properties, and interactions with its environment.
Future research should focus on employing density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to predict the electronic structure, absorption, and emission spectra of the hydrobromide salt and its derivatives. These calculations can guide the rational design of new probes with desired optical properties.
Molecular dynamics (MD) simulations can be used to model the behavior of this compound in various environments, such as in different solvents or within biological membranes. These simulations can elucidate the nature of intermolecular interactions, the orientation and dynamics of the probe, and the factors influencing its spectroscopic response. Such computational studies can significantly accelerate the discovery and optimization of new applications.
Integration of this compound into Multi-Component Systems for Synergistic Effects
The integration of this compound into multi-component systems, such as polymers, nanoparticles, and metal-organic frameworks (MOFs), is a largely unexplored area with immense potential. The unique properties of the hydrobromide salt could be synergistically enhanced when combined with other materials.
For instance, incorporating this compound into a polymer matrix could lead to the development of novel fluorescent sensors with improved mechanical properties and processability. Similarly, its adsorption onto or encapsulation within nanoparticles could enhance its photostability and allow for targeted delivery in biological systems.
Research into the development of hybrid materials where this compound acts as a signaling unit within a larger supramolecular assembly could lead to the creation of "smart" materials that respond to external stimuli such as light, heat, or chemical changes.
Challenges and Opportunities in Translating Fundamental Research to Advanced Technological Applications
While the future of this compound chemistry is promising, several challenges must be addressed to translate fundamental research into advanced technological applications. A primary challenge is the limited availability of detailed studies specifically on the hydrobromide salt, as much of the current knowledge is based on the parent amine.
Opportunities:
Advanced Materials: The development of novel optical and electronic materials with tailored properties.
Biomedical Imaging: The creation of highly sensitive and specific fluorescent probes for disease diagnosis and monitoring.
Environmental Sensing: The design of robust and reliable sensors for the detection of pollutants.
Challenges:
Photostability: Improving the long-term stability of the compound under illumination is crucial for many applications.
Biocompatibility: For biological applications, a thorough understanding of the toxicology and biocompatibility of the hydrobromide salt and its derivatives is necessary.
Scalability: Developing cost-effective and scalable synthesis methods will be essential for commercialization.
Addressing these challenges through focused research efforts will be key to unlocking the full potential of this compound and its derivatives in a wide range of technological fields. The journey from fundamental understanding to real-world application is complex, but the unique properties of this compound make it a compelling candidate for future innovation.
Q & A
Basic Research Questions
Q. How can researchers optimize synthesis protocols for N-phenyl-1-naphthylamine hydrobromide to ensure high purity and yield?
- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent selection, and stoichiometric ratios). Evidence from analogous compounds (e.g., N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide) highlights the importance of stepwise purification using recrystallization or column chromatography to remove byproducts . For purity validation, combine techniques like NMR (to confirm structural integrity; see δ = 7.16–7.96 ppm for aromatic protons in related compounds ) and HPLC (to quantify impurities below 2%) .
Q. What are reliable methods for detecting and quantifying this compound in environmental samples?
- Methodological Answer : Use fluorescence spectroscopy with β-cyclodextrin inclusion complexes to enhance sensitivity, leveraging the compound’s intrinsic fluorescence (λmax ~255 nm) . For soil or aqueous matrices, pair solid-phase extraction (SPE) with GC-MS, referencing its log Kow of 4.2 and Henry’s Law constant (1.4 × 10⁻⁷ atm-cu m/mole) to optimize recovery rates .
Q. How does this compound behave in biodegradation studies under varying aerobic conditions?
- Methodological Answer : Biodegradation varies with inoculum type and concentration. For example:
- Activated sludge inoculum (30 mg/L) : 0% theoretical BOD in 2 weeks .
- Freshwater inoculum : 50% BOD in 5 days .
- Acclimated lake water : 90% BOD in 10 days .
Design experiments with controlled nutrient supplementation (e.g., carbon/nitrogen ratios) and monitor via CO₂ evolution (7–17% over 11 days in soil studies) .
Advanced Research Questions
Q. How can conflicting biodegradation data for this compound be resolved across different experimental setups?
- Methodological Answer : Discrepancies arise from inoculum specificity and redox conditions. For instance, activated sludge (0% BOD) vs. freshwater (50% BOD) suggests microbial community adaptation . Use metagenomic profiling to identify degradative taxa and enzyme pathways (e.g., monooxygenases). Cross-validate with isotopic tracing (¹⁴C-labeled compound) to quantify mineralization rates .
Q. What experimental approaches elucidate the environmental mobility of this compound in soil systems?
- Methodological Answer : Mobility is influenced by soil organic carbon (Koc = 4,600) and pH-dependent protonation (pKa = 4.93). Conduct column leaching experiments with varying soil types (e.g., loam vs. clay) and simulate rainfall to measure retention. Use LC-MS/MS to track compound migration and model adsorption isotherms (e.g., Freundlich) .
Q. How does this compound interact with biological membranes, and what are the implications for toxicity studies?
- Methodological Answer : The compound’s amphiphilic nature allows penetration into lipid bilayers. Use fluorescence quenching assays with membrane mimics (e.g., liposomes) to quantify partitioning . In toxicity studies, monitor oxidative stress markers (e.g., glutathione depletion) in hepatocyte models, as oral administration in rodents caused hepatic fatty degeneration at 200 mg/kg/day .
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : For derivatives like N-phenyl-N’-cyclohexyl-p-phenylenediamine, combine 2D NMR (e.g., HSQC, HMBC) to assign aromatic proton couplings and X-ray crystallography for conformational analysis . For dynamic interactions (e.g., host-guest complexes with calixarenes), use time-resolved fluorescence to study binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
